molecular formula C18H20ClN3O3S B2456762 N-(3-chloro-4-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320145-21-7

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2456762
CAS RN: 2320145-21-7
M. Wt: 393.89
InChI Key: KCADXRVMPVJKEF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on structurally related compounds, such as pyrazole derivatives acting as cannabinoid receptor antagonists, demonstrates the utility of these molecules in studying molecular interactions and developing pharmacophore models. For example, studies have shown how variations in the structure of pyrazole derivatives can influence their binding affinity and selectivity towards cannabinoid receptors, providing a basis for the design of new therapeutic agents targeting these receptors (Shim et al., 2002).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel pyrazole derivatives, as well as their spectral characterization and X-ray crystal structure studies, are critical in the development of new compounds with potential scientific and therapeutic applications. Research in this area often focuses on novel synthetic routes, the relationship between structure and reactivity, and the molecular configurations of these compounds, as demonstrated in studies on diverse pyrazole-based molecules (Kumara et al., 2018).

Cytotoxicity and Antitumor Activities

Compounds related to the specified chemical structure have been investigated for their cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents. This line of research explores the biological activities of pyrazole derivatives, their mechanisms of action, and their potential applications in cancer therapy (Hassan et al., 2014).

Anticonvulsant Activity

Some pyrazole derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the potential of these compounds in the development of new treatments for epilepsy and other seizure disorders. This research area focuses on the therapeutic applications of pyrazole compounds in neurology and their potential benefits for patients with neurological conditions (Ahsan et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-5-6-12(9-15(11)19)20-18(23)17-14-3-2-4-16(14)21-22(17)13-7-8-26(24,25)10-13/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADXRVMPVJKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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